N-Desmethyl Tamoxifen-d5

Description

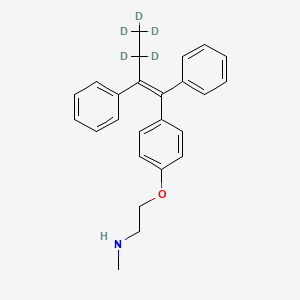

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24-/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDCDZSEEAUOHN-JZSWEIPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Desmethyl Tamoxifen-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-Desmethyl Tamoxifen-d5, a critical analytical tool in the research and development of tamoxifen-based therapies. This document details its physicochemical characteristics, its role in analytical methodologies, and provides illustrative diagrams of relevant biological and experimental processes.

Core Chemical and Physical Properties

This compound is the deuterated form of N-Desmethyl Tamoxifen (B1202), a primary metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen.[1][2] The incorporation of five deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry.[3] Its properties are summarized in the tables below.

Chemical Identification

| Property | Value | Reference |

| IUPAC Name | N-methyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine | [4] |

| CAS Number | 164365-16-6 | [4][5] |

| Molecular Formula | C₂₅H₂₂D₅NO | [5] |

| Molecular Weight | 362.52 g/mol | [4][5] |

| Synonyms | (Z)-2-(4-(1,2-Diphenylbut-1-en-1-yl-3,3,4,4,4-d5)phenoxy)-N-methylethan-1-amine | N/A |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to Off-white Solid | [] |

| Purity | >95% (HPLC) | N/A |

| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (B129727) (Slightly) | [] |

| Storage Conditions | -20°C | [] |

| Melting Point | 75-76°C | [] |

Role in Bioanalysis

This compound is predominantly utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of tamoxifen and its metabolites in biological matrices such as plasma and tissue.[7][8] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[9]

Experimental Protocols

While specific experimental conditions can vary between laboratories and analytical platforms, the following section outlines a representative UPLC-MS/MS protocol for the quantification of tamoxifen and its metabolites using this compound as an internal standard. This protocol is a composite based on several published methods.[7][8][10]

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, endoxifen, and this compound (internal standard) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a mixed working standard solution containing all non-deuterated analytes by diluting the stock solutions in methanol. Serially dilute this mixed standard to prepare a series of calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) in methanol.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the mixed working standard solution into a blank biological matrix (e.g., human plasma).

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 10 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Conditions

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 30% B, linear gradient to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Example):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Tamoxifen | 372.2 | 72.1 |

| N-Desmethyl Tamoxifen | 358.2 | 58.1 |

| 4-Hydroxytamoxifen | 388.2 | 72.1 |

| Endoxifen | 374.2 | 58.1 |

| This compound | 363.2 | 58.1 |

Visualizations

Tamoxifen Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of tamoxifen, highlighting the formation of N-Desmethyl Tamoxifen.

References

- 1. Desmethyltamoxifen | C25H27NO | CID 6378383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C25H27NO | CID 45038900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 7. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

The Role of N-Desmethyl Tamoxifen-d5 in Modern Drug Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Desmethyl Tamoxifen-d5, a deuterated analog of the primary metabolite of Tamoxifen (B1202), serves a critical function in contemporary biomedical research. Its principal application lies in its use as an internal standard for quantitative bioanalytical studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This guide provides a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Application: An Internal Standard for Bioanalytical Assays

In the landscape of drug metabolism and pharmacokinetics, precision and accuracy are paramount. This compound is instrumental in achieving reliable quantification of N-Desmethyl Tamoxifen and other Tamoxifen metabolites in biological matrices such as plasma, serum, and tissue.[1][2] Its utility as an internal standard stems from its near-identical chemical and physical properties to the non-deuterated (endogenous) N-Desmethyl Tamoxifen. This similarity ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation, thus effectively normalizing for any variability or loss that may occur during the analytical process.[1] The key difference is its higher mass due to the five deuterium (B1214612) atoms, which allows it to be distinguished from the native analyte by the mass spectrometer.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies that have utilized this compound as an internal standard for the analysis of Tamoxifen and its metabolites.

Table 1: Mass Spectrometry Parameters for N-Desmethyl Tamoxifen and its Deuterated Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| N-Desmethyl Tamoxifen | 358.3 | 58.2 | [3][4][5] |

| This compound | 363.3 | 58.2 | [2] |

Table 2: Chromatographic and Method Validation Data

| Parameter | N-Desmethyl Tamoxifen | This compound | Study Reference |

| Linearity Range | 1 - 500 ng/mL | Not Applicable | [6] |

| 4 - 2,000 ng/g (tissue) | Not Applicable | [1] | |

| 10 - 1000 ng/mL | Not Applicable | [2] | |

| 2 - 600 ng/mL | Not Applicable | [5] | |

| Lower Limit of Quantification (LLOQ) | 1.78 ng/mL | Not Applicable | [3][4] |

| 2.00 ng/mL | Not Applicable | [5] | |

| Retention Time | 4.1 min | Not specified, expected to be similar to analyte | [3][4] |

Experimental Protocols

The following sections detail typical methodologies for the use of this compound in the quantification of Tamoxifen metabolites.

Sample Preparation and Extraction

A common procedure for extracting Tamoxifen and its metabolites from plasma or serum is protein precipitation followed by liquid-liquid extraction.

-

Protein Precipitation: To a 200 µL aliquot of plasma or serum, 50 µL of an internal standard working solution (containing this compound in acetonitrile) is added.[3][4] This is followed by the addition of 50 µL of acetone (B3395972) to precipitate proteins.[3][4] The sample is then vortexed to ensure thorough mixing.

-

Liquid-Liquid Extraction: Following protein precipitation, 1 mL of a hexane/isopropanol mixture is added to the sample.[3][4] The mixture is vortexed and then centrifuged to separate the organic and aqueous layers. The organic layer, containing the analytes and the internal standard, is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The dried extract is then reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.[2]

Chromatographic Conditions

The separation of N-Desmethyl Tamoxifen from other metabolites is typically achieved using a C18 analytical column.

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm[3][4][5]

-

Mobile Phase: A gradient elution is commonly employed using a combination of an aqueous phase (e.g., 0.2 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).[3][4]

-

Run Time: The total run time is generally around 10 minutes.[3][4]

Mass Spectrometry Detection

A triple-quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode is commonly used. The analytes are quantified using multiple reaction monitoring (MRM).

-

MRM Transitions: The specific precursor to product ion transitions monitored are listed in Table 1.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Conclusion

This compound is an indispensable tool in modern pharmaceutical research, enabling the accurate and precise quantification of Tamoxifen's primary metabolite. Its role as an internal standard in LC-MS/MS and UPLC-MS/MS assays is fundamental to pharmacokinetic studies, therapeutic drug monitoring, and the overall development of safer and more effective cancer therapies. The methodologies outlined in this guide provide a framework for researchers to implement robust and reliable bioanalytical methods.

References

- 1. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.eur.nl [pure.eur.nl]

- 4. Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Volumetric Absorptive Microsampling as a New Biosampling Tool for Monitoring of Tamoxifen, Endoxifen, 4-OH Tamoxifen and N-Desmethyltamoxifen in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-Desmethyl Tamoxifen-d5: A Technical Overview for Researchers

This technical guide provides an in-depth overview of N-Desmethyl Tamoxifen-d5, a deuterated metabolite of Tamoxifen (B1202), for researchers, scientists, and drug development professionals. This document outlines the compound's chemical and physical properties, provides insights into its analytical quantification, and describes its role in the metabolic pathway of Tamoxifen.

Certificate of Analysis Summary

While a batch-specific Certificate of Analysis is not publicly available, the following table summarizes the typical specifications for this compound based on data from various suppliers.[1][2] This information is crucial for researchers to ensure the quality and identity of the compound used in their experiments.

| Parameter | Specification | Reference |

| Chemical Name | 2-[4-[(Z)-1,2-Diphenylbut-1-enyl]phenoxy]-N-methylethanamine-d5 | [3] |

| Molecular Formula | C₂₅H₂₂D₅NO | |

| Molecular Weight | 362.52 g/mol | |

| CAS Number | 164365-16-6 | |

| Purity | ≥98% (typically by HPLC) | [4] |

| Appearance | A solid | [5] |

| Storage | -20°C | [4] |

| Solubility | DMF: 20 mg/ml, Ethanol: 20 mg/ml, DMSO: 2 mg/ml | [5] |

Metabolic Pathway of Tamoxifen

N-Desmethyltamoxifen is a major metabolite of Tamoxifen, a widely used selective estrogen receptor modulator (SERM).[3] The metabolic conversion of Tamoxifen is primarily carried out by cytochrome P450 enzymes in the liver. N-Desmethyltamoxifen is formed through the N-demethylation of Tamoxifen, a reaction catalyzed by enzymes such as CYP3A4 and CYP3A5.[6] Subsequently, N-Desmethyltamoxifen is further metabolized to the highly active metabolite, Endoxifen (4-hydroxy-N-desmethyltamoxifen), by CYP2D6.[3][6] Endoxifen is considered a key mediator of Tamoxifen's therapeutic effects due to its high affinity for the estrogen receptor.[3][7]

Experimental Protocols

Accurate quantification of this compound is essential for pharmacokinetic and metabolic studies. The use of a deuterated internal standard like this compound allows for precise measurement by compensating for variations in sample preparation and instrument response.

Quantification of N-Desmethyl Tamoxifen in Biological Samples using LC-MS/MS

This section outlines a general protocol for the quantification of N-Desmethyl Tamoxifen in biological matrices (e.g., plasma, tissue homogenates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on protocols described for the analysis of Tamoxifen and its metabolites.[8][9][10]

3.1.1. Sample Preparation: Protein Precipitation

-

To 100 µL of the biological sample (e.g., plasma), add 300 µL of acetonitrile (B52724) containing the internal standard (this compound) at a known concentration.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.1.2. Liquid Chromatography Conditions

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient starting from a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte and internal standard.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

N-Desmethyl Tamoxifen: The specific parent > product ion transition should be optimized. For example, m/z 358.3 > 58.2.[10]

-

This compound: The transition will be shifted by +5 Da (e.g., m/z 363.3 > 63.2).

-

-

Optimization: Cone voltage and collision energy should be optimized for each analyte to achieve maximum signal intensity.

The following diagram illustrates the general workflow for this analytical method.

Conclusion

This compound is an indispensable tool for researchers studying the pharmacology of Tamoxifen. Its use as an internal standard ensures the accuracy and reliability of analytical methods for quantifying this key metabolite. Understanding its properties, metabolic fate, and the protocols for its analysis is crucial for advancing research in breast cancer treatment and drug development.

References

- 1. This compound | 164365-16-6 | PGA36516 [biosynth.com]

- 2. This compound | C25H27NO | CID 45038900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]

- 4. N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture) [lgcstandards.com]

- 5. caymanchem.com [caymanchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Volumetric Absorptive Microsampling as a New Biosampling Tool for Monitoring of Tamoxifen, Endoxifen, 4-OH Tamoxifen and N-Desmethyltamoxifen in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

N-Desmethyl Tamoxifen-d5 CAS number and molecular weight

This technical guide provides a comprehensive overview of N-Desmethyl Tamoxifen-d5, a deuterated metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen (B1202). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, metabolic pathways, and relevant experimental protocols. The inclusion of deuterated standards like this compound is crucial for tracer studies in quantifying drug metabolism and pharmacokinetics.

Core Compound Data

N-Desmethyl Tamoxifen is a primary metabolite of Tamoxifen. The deuterated form, this compound, serves as an internal standard in mass spectrometry-based analyses. It is important to distinguish between the different forms of deuterated N-Desmethyl Tamoxifen available.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Molecular Formula |

| This compound | 164365-16-6 | 362.52 | C₂₅H₂₂D₅NO |

| N-Desmethyl-4-hydroxy Tamoxifen-d5 | 1584173-54-5 | 378.52 | C₂₅H₂₂D₅NO₂ |

Table 1: Physicochemical properties of common deuterated N-Desmethyl Tamoxifen variants.

Metabolic Significance and Signaling Pathway

Tamoxifen is a prodrug that undergoes extensive metabolism, primarily by cytochrome P450 (CYP) enzymes, into several active metabolites. N-desmethyltamoxifen is a major metabolite formed from tamoxifen through N-demethylation, a reaction catalyzed mainly by CYP3A4 and CYP3A5. This pathway accounts for approximately 92% of tamoxifen metabolism.[1][2] N-desmethyltamoxifen is then further converted to the highly potent antiestrogen, endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen), through hydroxylation by CYP2D6.[1] Endoxifen is considered a key active metabolite responsible for the therapeutic effects of tamoxifen due to its high affinity for the estrogen receptor (ER).[1]

The antiestrogenic activity of tamoxifen and its metabolites is primarily mediated through competitive binding to the estrogen receptor, which in turn modulates the transcription of estrogen-responsive genes.

Experimental Protocols

Detailed methodologies are crucial for the accurate study and application of this compound. Below are summaries of relevant experimental protocols.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound, such as N-desmethyltamoxifen, to the estrogen receptor compared to estradiol (B170435).

Methodology:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain a supernatant containing the cytosolic fraction rich in estrogen receptors.

-

Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the competitor compound (e.g., N-desmethyltamoxifen).

-

Separation of Bound and Unbound Ligand: The reaction mixture is incubated with hydroxylapatite (HAP) slurry to bind the receptor-ligand complexes. The HAP is then washed to remove unbound radioligand.

-

Quantification: The amount of radioactivity in the HAP pellet is measured by liquid scintillation counting.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E₂) is determined.[3]

Workflow for Target Identification using SPROX

Stability of Proteins from Rates of Oxidation (SPROX) is a mass spectrometry-based technique used to identify protein targets of a small molecule by measuring changes in protein stability.

iTRAQ-SPROX Protocol Summary:

-

Sample Preparation: Aliquots of MCF-7 cell lysate are incubated with either N-desmethyltamoxifen (NDT) in DMSO or DMSO alone (control).

-

Denaturation: Samples are distributed into buffers with increasing concentrations of guanidinium (B1211019) chloride (GdmCl).

-

Oxidation and Quenching: Proteins are subjected to oxidation with hydrogen peroxide (H₂O₂), and the reaction is stopped with excess methionine.

-

Proteolysis and Labeling: Proteins are digested with trypsin, and the resulting peptides are labeled with iTRAQ reagents for quantitative proteomics.

-

LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Changes in protein stability upon NDT binding are determined by comparing the oxidation profiles of the treated and control samples.

Pharmacokinetic Analysis using LC-HR-MS/MS

This protocol is used for the quantification of tamoxifen and its metabolites, including N-desmethyltamoxifen, in biological matrices. The use of a deuterated internal standard like this compound is critical for accurate quantification.

Methodology:

-

Sample Collection: Biological samples (e.g., serum, brain tissue) are collected at various time points after administration of tamoxifen.

-

Sample Preparation: An internal standard (this compound) is added to the samples. Proteins are precipitated (e.g., with acetonitrile), and the supernatant is collected.

-

LC-HR-MS/MS Analysis: The prepared samples are injected into a liquid chromatography system coupled to a high-resolution tandem mass spectrometer. The analytes are separated by chromatography and detected by mass spectrometry.

-

Quantification: The concentrations of tamoxifen and its metabolites are determined by comparing the peak area ratios of the analytes to the internal standard.[4][5]

Conclusion

This compound is an indispensable tool for researchers in the field of pharmacology and drug development. Its use as an internal standard allows for precise and accurate quantification of N-desmethyltamoxifen in various biological samples, which is essential for understanding the pharmacokinetics and metabolism of tamoxifen. The experimental protocols and metabolic pathway information provided in this guide offer a solid foundation for further research into the therapeutic actions and potential off-target effects of tamoxifen and its metabolites.

References

- 1. ClinPGx [clinpgx.org]

- 2. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Refined protocols of tamoxifen injection for inducible DNA recombination in mouse astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of N-desmethyltamoxifen: A Technical Guide for Researchers

An In-depth Examination of a Key Tamoxifen (B1202) Metabolite

Abstract

N-desmethyltamoxifen is a primary and major metabolite of the selective estrogen receptor modulator (SERM), tamoxifen.[1] While often considered a less active intermediate in the metabolic cascade leading to the highly potent endoxifen (B1662132), N-desmethyltamoxifen possesses its own distinct biological activities and plays a crucial role in the overall pharmacological profile of tamoxifen. This technical guide provides a comprehensive overview of the biological role of N-desmethyltamoxifen, including its metabolic generation, mechanism of action, and quantitative pharmacological data. Detailed experimental protocols for key assays and visualizations of relevant pathways are also presented to support further research in this area.

Metabolism of Tamoxifen to N-desmethyltamoxifen

Tamoxifen is a prodrug that undergoes extensive hepatic metabolism, primarily by the cytochrome P450 (CYP) enzyme system, to form a variety of metabolites.[2][3] The initial and major metabolic pathway for tamoxifen is N-demethylation, which results in the formation of N-desmethyltamoxifen.[4][5] This reaction is predominantly catalyzed by the CYP3A4 and CYP3A5 isoforms.[1][4]

N-desmethyltamoxifen is the most abundant metabolite of tamoxifen found circulating in the plasma of patients undergoing treatment, with steady-state concentrations typically two- to threefold higher than the parent drug.[5][6] It has a long half-life of approximately 14 days, contributing significantly to the sustained therapeutic effect of tamoxifen.[5][7] Subsequently, N-desmethyltamoxifen serves as a crucial substrate for the polymorphic enzyme CYP2D6, which hydroxylates it to form endoxifen (4-hydroxy-N-desmethyltamoxifen), a metabolite with significantly greater antiestrogenic potency.[1][3]

Mechanism of Action

The biological activity of N-desmethyltamoxifen is multifaceted, extending beyond its role as a precursor to endoxifen.

Estrogen Receptor Modulation

Like its parent compound, N-desmethyltamoxifen acts as a selective estrogen receptor modulator (SERM). It competitively binds to estrogen receptors (ERα and ERβ), thereby blocking the binding of estradiol (B170435) and inhibiting estrogen-driven gene transcription and cell proliferation in ER-positive breast cancer cells.[1] However, its affinity for the estrogen receptor is relatively low compared to other active metabolites.

Non-Estrogen Receptor Mediated Effects

Emerging evidence suggests that N-desmethyltamoxifen also exerts biological effects through mechanisms independent of the estrogen receptor. Notably, it has been identified as a potent inhibitor of protein kinase C (PKC), with a potency reportedly tenfold greater than that of tamoxifen.[8][9][10] PKC is a key enzyme in cellular signal transduction pathways that regulate cell growth and differentiation. Inhibition of PKC can lead to cell cycle arrest and apoptosis.[7]

Furthermore, N-desmethyltamoxifen is a potent regulator of ceramide metabolism.[8][9] By limiting ceramide glycosylation, hydrolysis, and sphingosine (B13886) phosphorylation, it can influence signaling pathways involved in apoptosis and cell growth.

Pharmacological Activity: Quantitative Data

The following tables summarize the quantitative pharmacological data for N-desmethyltamoxifen in comparison to tamoxifen and its other major metabolites.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) (%) (Estradiol = 100%) | Reference |

| Estradiol | 100 | |

| Endoxifen | 181 | |

| 4-hydroxytamoxifen | 181 | |

| Tamoxifen | 2.8 | |

| N-desmethyltamoxifen | 2.4 |

Table 2: Inhibition of Cell Proliferation (MCF-7 Cells)

| Compound | IC50 (µM) | Reference |

| Endoxifen | ~0.01 - 0.1 | [11] |

| 4-hydroxytamoxifen | ~0.01 - 0.1 | [11] |

| Tamoxifen | ~1 - 10 | [9][12] |

| N-desmethyltamoxifen | ~1.5 - 10 | [9] |

Key Experimental Methodologies

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor.

Protocol:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.[13]

-

Assay Setup: A constant amount of uterine cytosol and a fixed concentration of radiolabeled estradiol (e.g., [³H]-E2) are incubated with increasing concentrations of the unlabeled competitor (N-desmethyltamoxifen).[13]

-

Incubation: The mixture is incubated, typically overnight at 4°C, to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[13]

-

Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of N-desmethyltamoxifen that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The relative binding affinity (RBA) is calculated by comparing the IC50 of N-desmethyltamoxifen to that of unlabeled estradiol.

MCF-7 Cell Proliferation Assay (MTT Assay)

This assay measures the effect of N-desmethyltamoxifen on the proliferation of estrogen-receptor-positive breast cancer cells.

Protocol:

-

Cell Culture: MCF-7 cells are maintained in appropriate culture medium (e.g., RPMI 1640 supplemented with fetal calf serum and antibiotics).[14] For the assay, cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.[15]

-

Treatment: The culture medium is replaced with a medium containing various concentrations of N-desmethyltamoxifen. A vehicle control (e.g., DMSO) is also included. The cells are incubated for a specified period (e.g., 24-72 hours).[16][17]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a further 1-4 hours.[17] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[16]

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of N-desmethyltamoxifen that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

Clinical Significance and Future Directions

While N-desmethyltamoxifen exhibits weaker antiestrogenic activity compared to endoxifen and 4-hydroxytamoxifen, its high plasma concentrations suggest that it likely contributes to the overall therapeutic effect of tamoxifen.[6] Its unique biological activities, such as PKC inhibition and modulation of ceramide metabolism, may also play a role in the anticancer effects of tamoxifen and warrant further investigation.

Understanding the complete biological profile of N-desmethyltamoxifen is crucial for optimizing tamoxifen therapy. Future research should focus on elucidating the clinical relevance of its non-ER mediated effects and its potential as a biomarker for predicting patient response to tamoxifen treatment. A deeper understanding of the interplay between N-desmethyltamoxifen and other tamoxifen metabolites will ultimately contribute to the development of more effective and personalized breast cancer therapies.

References

- 1. Desmethyltamoxifen | C25H27NO | CID 6378383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - ProQuest [proquest.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Tamoxifen metabolism: pharmacokinetic and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. benchchem.com [benchchem.com]

- 17. oaepublish.com [oaepublish.com]

The Pharmacokinetic Profile of N-desmethyltamoxifen in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethyltamoxifen is the primary metabolite of tamoxifen (B1202), a widely used selective estrogen receptor modulator (SERM) for the treatment and prevention of estrogen receptor-positive breast cancer. The biotransformation of tamoxifen is crucial as its metabolites, including N-desmethyltamoxifen and the subsequent active metabolite endoxifen (B1662132), are more potent than the parent drug.[1][2][3] Understanding the pharmacokinetic profile of N-desmethyltamoxifen in preclinical models is therefore essential for predicting its efficacy and safety in humans. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of N-desmethyltamoxifen in various preclinical species, supported by detailed experimental protocols and data presented for comparative analysis.

Core Data Presentation: Pharmacokinetic Parameters of N-desmethyltamoxifen

The following tables summarize the key pharmacokinetic parameters of N-desmethyltamoxifen observed in preclinical studies. It is important to note that the majority of available data pertains to the formation and disposition of N-desmethyltamoxifen following the administration of tamoxifen, rather than direct administration of the metabolite itself.

Table 1: Pharmacokinetic Parameters of N-desmethyltamoxifen in Rats Following Oral Administration of Tamoxifen

| Parameter | Value | Animal Model | Dosing Regimen | Source |

| AUC (µg·hr/mL) | 111 | Immature ovariectomized rat | Single 200 mg/kg tamoxifen | [4] |

| Cmax (ng/mL) | Not explicitly stated, peak levels at 24-48 hr | Immature ovariectomized rat | Single 200 mg/kg tamoxifen | [4] |

| t1/2 (hr) | 12.1 | Immature ovariectomized rat | Single 200 mg/kg tamoxifen | [4] |

| AUC (h·ng/mL) | 283.7 ± 61.8 | Rat | Single 10 mg/kg tamoxifen | [5] |

| t1/2 (h) | 16.4 ± 10.4 | Rat | Single 10 mg/kg tamoxifen | [5] |

Table 2: Pharmacokinetic Parameters of N-desmethyltamoxifen in Mice Following Administration of Tamoxifen

| Parameter | Value | Animal Model | Dosing Regimen | Source |

| AUC (µg·hr/mL) | 26.3 | Mature ovariectomized mouse | Single 200 mg/kg tamoxifen | [4] |

| t1/2 (hr) | 9.6 | Mature ovariectomized mouse | Single 200 mg/kg tamoxifen | [4] |

| Cmax (ng/mL) | Low, specific value not provided | Female CD1 mice | 20 mg/kg oral tamoxifen | [6] |

Table 3: Tissue Distribution of N-desmethyltamoxifen in Rats Following Repeated Oral Dosing of Tamoxifen

| Tissue | Concentration Relative to Serum | Animal Model | Dosing Regimen | Source |

| Brain | 8- to 70-fold higher | Rat | 1 mg/kg/day tamoxifen for 3 or 14 days | [7][8] |

| Fat | 8- to 70-fold higher | Rat | 1 mg/kg/day tamoxifen for 3 or 14 days | [7][8] |

| Liver | 8- to 70-fold higher (highest levels) | Rat | 1 mg/kg/day tamoxifen for 3 or 14 days | [7][8] |

| Heart | 8- to 70-fold higher | Rat | 1 mg/kg/day tamoxifen for 3 or 14 days | [7][8] |

| Lung | 8- to 70-fold higher (highest levels) | Rat | 1 mg/kg/day tamoxifen for 3 or 14 days | [7][8] |

| Kidney | 8- to 70-fold higher | Rat | 1 mg/kg/day tamoxifen for 3 or 14 days | [7][8] |

| Uterus | 8- to 70-fold higher | Rat | 1 mg/kg/day tamoxifen for 3 or 14 days | [7][8] |

| Testes | 8- to 70-fold higher | Rat | 1 mg/kg/day tamoxifen for 3 or 14 days | [7][8] |

Metabolic Pathways and Signaling

The biotransformation of tamoxifen to its metabolites is a complex process primarily mediated by cytochrome P450 (CYP) enzymes in the liver. N-demethylation of tamoxifen to N-desmethyltamoxifen is a major metabolic pathway.[1]

Caption: Metabolic pathway of tamoxifen.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are representative protocols for key experiments.

Protocol 1: Oral Administration of Tamoxifen for Pharmacokinetic Analysis of N-desmethyltamoxifen in Mice

1. Animal Model:

-

Species: Female CD1 mice[6]

-

Age/Weight: 4-6 weeks old[6]

-

Housing: Standard laboratory conditions with ad libitum access to food and water. Acclimatize animals for at least 3-5 days before the experiment.[9]

2. Drug Formulation and Administration:

-

Drug: Tamoxifen[6]

-

Formulation: Suspend tamoxifen in 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water.[6]

-

Dose: 20 mg/kg body weight[6]

-

Route of Administration: Oral gavage[6]

3. Sample Collection:

-

Blood samples (approximately 50-100 µL) are collected via tail vein or retro-orbital sinus at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 16, and 24 hours post-dose.[6][10]

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples at 2,000g for 10 minutes to separate plasma.[11]

-

Store plasma samples at -80°C until analysis.[10]

4. Bioanalysis (LC-MS/MS):

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add an internal standard (e.g., deuterated N-desmethyltamoxifen).

-

Perform protein precipitation by adding acetonitrile.[11]

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[12]

-

-

LC-MS/MS Conditions:

-

Use a C18 analytical column.[13]

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[13]

-

Set the mass spectrometer to multiple reaction monitoring (MRM) mode to detect the specific transitions for N-desmethyltamoxifen and the internal standard.[14]

-

Quantify the concentration of N-desmethyltamoxifen by comparing its peak area to that of the internal standard against a standard curve.

-

Protocol 2: Tissue Distribution of N-desmethyltamoxifen in Rats Following Oral Tamoxifen Administration

1. Animal Model:

-

Weight: 200-250 g[15]

-

Housing: As described in Protocol 1.

2. Drug Formulation and Administration:

-

Formulation: Dissolve tamoxifen in a suitable vehicle (e.g., corn oil).[8]

-

Dose: 1 mg/kg body weight, administered daily for 14 days to achieve steady-state.[7][8]

-

Route of Administration: Oral gavage via an esophageal tube.[8]

3. Sample Collection:

-

On the final day of dosing, sacrifice animals at various time points (e.g., 0, 2, 4, 6, 12, and 24 hours) after the last dose.[8]

-

Collect blood samples as described in Protocol 1 to determine serum concentrations.

-

Dissect and collect various tissues of interest (e.g., brain, liver, lung, kidney, fat, heart, uterus, testes).[7][8]

-

Rinse tissues with cold saline, blot dry, weigh, and immediately freeze in liquid nitrogen. Store at -80°C until analysis.[8]

4. Bioanalysis (LC-MS/MS):

-

Tissue Homogenization:

-

Thaw tissues on ice.

-

Homogenize the tissues in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a 1:5 (w/v) ratio.[11]

-

-

Sample Preparation and Analysis:

-

Follow the sample preparation and LC-MS/MS analysis steps as outlined in Protocol 1, using the tissue homogenate instead of plasma.[11]

-

Calculate the concentration of N-desmethyltamoxifen in each tissue and express it as ng/g of tissue.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of N-desmethyltamoxifen.

Caption: A typical workflow in a preclinical pharmacokinetic experiment.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics of N-desmethyltamoxifen in preclinical models. The data clearly indicates that N-desmethyltamoxifen is a major and persistent metabolite of tamoxifen, with extensive distribution into various tissues. The provided experimental protocols offer a starting point for designing and conducting robust pharmacokinetic studies. Further research involving the direct administration of N-desmethyltamoxifen would be invaluable to fully characterize its pharmacokinetic profile, including its absolute bioavailability, and to better understand its contribution to the overall efficacy and safety of tamoxifen therapy.

References

- 1. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolites, pharmacodynamics, and pharmacokinetics of tamoxifen in rats and mice compared to the breast cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Irradiation on the Pharmacokinetics and Biotransformation of Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distribution of tamoxifen and its metabolites in rat and human tissues during steady-state treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bevital.no [bevital.no]

- 9. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]

- 10. admescope.com [admescope.com]

- 11. Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 13. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Volumetric Absorptive Microsampling as a New Biosampling Tool for Monitoring of Tamoxifen, Endoxifen, 4-OH Tamoxifen and N-Desmethyltamoxifen in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Desmethyl Tamoxifen-d5: Suppliers, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-Desmethyl Tamoxifen-d5, a deuterated metabolite of Tamoxifen (B1202). This document serves as a critical resource for researchers engaged in pharmacological studies, particularly those involving drug metabolism, pharmacokinetics, and estrogen receptor modulation.

This compound: An Overview

This compound is a stable isotope-labeled form of N-Desmethyl Tamoxifen, a primary active metabolite of Tamoxifen. Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer. The deuterated analog serves as an invaluable internal standard for quantitative bioanalytical assays, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), enabling precise and accurate measurement of N-Desmethyl Tamoxifen levels in biological matrices.

Suppliers and Purity Information

A critical aspect of utilizing this compound in research is sourcing high-purity standards. The following table summarizes information from various suppliers. It is important to note that a Certificate of Analysis (CoA) should always be requested from the supplier for lot-specific purity data.[1][2]

| Supplier | Product Name | CAS Number | Purity | Notes |

| Simson Pharma | N-Desmethyl Tamoxifen D5 | 164365-16-6 | CoA available upon request | Accompanied by Certificate of Analysis. |

| LGC Standards | This compound | 164365-16-6 | >95% (HPLC)[3] | Metabolite; Stable Isotope Labelled. |

| MedchemExpress | This compound | 164365-16-6 | CoA available upon request[2] | Deuterium labeled N-Desmethyl Tamoxifen. |

| Santa Cruz Biotechnology | N-Desmethyl Tamoxifen-ethyl-d5 | 164365-16-6 | CoA available upon request[4][5] | |

| Selleck Chemicals | N-Desmethyltamoxifen hydrochloride | 15917-65-4 | 99.88% purity (HPLC) | Non-deuterated form, for reference.[6] |

Experimental Protocols

Accurate quantification of N-Desmethyl Tamoxifen is crucial for pharmacokinetic and metabolic studies. Below are detailed methodologies for its analysis using HPLC and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) Method

A sensitive HPLC method with UV or fluorescence detection can be employed for the simultaneous determination of Tamoxifen and its metabolites, including N-Desmethyl Tamoxifen.[7][8][9][10][11]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add an internal standard (e.g., a structurally similar compound not present in the sample).

-

Perform a two-step liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., Hypersil Gold® C18, 150mm × 4.6mm, 5μm).[7][9]

-

Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 5mM triethylammonium (B8662869) phosphate, pH 3.3) and acetonitrile (B52724) (e.g., 57:43, v/v).[7][9]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV detection at an appropriate wavelength or fluorescence detection. For enhanced sensitivity with fluorescence, post-column photochemical reaction can be used to convert the analytes to highly fluorescent phenanthrene (B1679779) derivatives.[10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high selectivity and sensitivity for the quantification of N-Desmethyl Tamoxifen, particularly in complex biological matrices.[8][12][13][14][15][16]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 100 µL of water:formic acid (100:1, v/v) and vortex.[12]

-

Add 100 µL of methanol (B129727) and agitate.[12]

-

Add 400 µL of the internal standard solution (this compound in a suitable solvent) and vortex.[12]

-

Centrifuge to precipitate proteins.[12]

-

Dilute the supernatant with water:formic acid (100:0.2, v:v) containing ammonium (B1175870) formate (B1220265) before injection.[12]

-

-

Chromatographic Conditions (UPLC):

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion electrospray ionization (ESI+).[12]

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for N-Desmethyl Tamoxifen and this compound. For example, a potential transition for N-Desmethyltamoxifen is 358 -> 58.[12] The transition for the d5-labeled internal standard would be adjusted accordingly (e.g., 363 -> product ion).

-

Signaling Pathways and Mechanism of Action

N-Desmethyl Tamoxifen, as a metabolite of Tamoxifen, exerts its primary effect by acting as a selective estrogen receptor modulator (SERM).[17] It competitively binds to estrogen receptors (ERα and ERβ), leading to the modulation of gene expression.

Metabolic Pathway of Tamoxifen

Tamoxifen is a prodrug that undergoes extensive metabolism, primarily by cytochrome P450 enzymes, to form more active metabolites. The initial step in one of the major metabolic pathways is the N-demethylation of Tamoxifen to N-Desmethyl Tamoxifen, a reaction catalyzed mainly by CYP3A4/5.[18]

Caption: Metabolic conversion of Tamoxifen to N-Desmethyl Tamoxifen.

Estrogen Receptor Signaling Pathway and Inhibition by N-Desmethyl Tamoxifen

In the absence of an antagonist, estrogen (e.g., Estradiol) binds to the estrogen receptor, leading to its dimerization and translocation to the nucleus. The activated receptor complex then binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of target genes that promote cell proliferation and growth.[19][20][21][22][23]

N-Desmethyl Tamoxifen competes with estrogen for binding to the estrogen receptor. This binding event leads to a conformational change in the receptor that prevents the recruitment of co-activators and promotes the binding of co-repressors. Consequently, the transcription of estrogen-responsive genes is inhibited, leading to a blockade of the proliferative signal in estrogen-dependent cancer cells.[24]

Caption: Simplified Estrogen Receptor signaling and its inhibition.

Conclusion

This compound is an essential tool for researchers in the field of oncology and endocrinology. Its use as an internal standard ensures the reliability of quantitative data in studies investigating the pharmacokinetics and metabolism of Tamoxifen. A thorough understanding of its properties, analytical methodologies, and mechanism of action is paramount for its effective application in advancing our knowledge of endocrine therapies. This guide provides a foundational resource to support these research endeavors.

References

- 1. N-Desmethyl Tamoxifen D5 | CAS No- 164365-16-6 | Simson Pharma Limited [simsonpharma.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Specific high-performance liquid chromatographic analysis of tamoxifen and its major metabolites by "on-line" extraction and post-column photochemical reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scitechnol.com [scitechnol.com]

- 12. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 17. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Estrogen receptors and their downstream targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. journals.physiology.org [journals.physiology.org]

- 24. aacrjournals.org [aacrjournals.org]

Methodological & Application

N-Desmethyl Tamoxifen-d5 as an Internal Standard for the LC-MS/MS Quantification of Tamoxifen and its Metabolites

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen (B1202) is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer.[1][2][3] The clinical efficacy of tamoxifen is highly dependent on its metabolic conversion to active metabolites, primarily 4-hydroxytamoxifen (B85900) and endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen), which have a 30- to 100-fold higher affinity for the estrogen receptor than the parent drug.[1][4] Given the significant inter-individual variability in tamoxifen metabolism, therapeutic drug monitoring of tamoxifen and its metabolites is crucial for optimizing treatment.[5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for the accurate and sensitive quantification of tamoxifen and its metabolites in biological matrices.[6][7] The use of a stable isotope-labeled internal standard is essential to correct for matrix effects and variations in sample preparation and instrument response. N-Desmethyl Tamoxifen-d5 is a suitable internal standard for the quantification of N-desmethyltamoxifen and can be used in conjunction with other deuterated standards for the comprehensive analysis of tamoxifen's metabolic profile. This document provides a detailed protocol for the simultaneous quantification of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen in human plasma using LC-MS/MS with this compound as an internal standard.

Tamoxifen Metabolic Pathway

Tamoxifen undergoes extensive metabolism in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1][8] The two main metabolic pathways are N-demethylation and 4-hydroxylation.[1][8] N-demethylation, predominantly catalyzed by CYP3A4 and CYP3A5, forms N-desmethyltamoxifen, the major primary metabolite.[8][9] 4-hydroxylation, mainly carried out by CYP2D6, produces 4-hydroxytamoxifen. The highly active metabolite, endoxifen, is formed through the hydroxylation of N-desmethyltamoxifen by CYP2D6 or the demethylation of 4-hydroxytamoxifen by CYP3A4.[1][8] These active metabolites are subsequently inactivated by phase II metabolism, such as glucuronidation.[2][8]

Caption: Metabolic pathway of Tamoxifen.

Experimental Protocol

This protocol describes a validated LC-MS/MS method for the simultaneous quantification of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen in human plasma.

Materials and Reagents

-

Tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, endoxifen reference standards

-

Tamoxifen-d5, N-desmethyltamoxifen-d5, 4-hydroxytamoxifen-d5, and endoxifen-d5 internal standards

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Human plasma (drug-free)

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 190 µL of water and 400 µL of acetonitrile containing the internal standards (e.g., N-desmethyltamoxifen-d5 at a suitable concentration).[10]

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 15,000 rpm for 30 minutes to precipitate proteins.[10]

-

Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[10]

References

- 1. ClinPGx [clinpgx.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Metabolic Pathway Analysis and Effectiveness of Tamoxifen in Danish Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic drug monitoring of tamoxifen using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Tamoxifen and Metabolites by LC-MS/MS and HPLC Methods [escholarship.org]

- 8. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. gcrsef.org [gcrsef.org]

Application Notes and Protocols for the Quantification of N-Desmethyl Tamoxifen-d5 in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and quantification of N-Desmethyl Tamoxifen-d5 in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This stable isotope-labeled compound is a key internal standard for the bioanalysis of N-desmethyl tamoxifen (B1202), a major metabolite of Tamoxifen.

Introduction

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer.[1][2] It undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, to form several active metabolites.[3][4] The main metabolic pathways are N-demethylation and 4-hydroxylation.[1][3] N-desmethyl tamoxifen is one of the major circulating metabolites.[5] Accurate quantification of tamoxifen and its metabolites in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies.[2]

This protocol outlines a robust and sensitive LC-MS/MS method for the analysis of this compound. While typically used as an internal standard, this protocol is designed for instances where direct quantification of the deuterated analog is required, for example, in pharmacokinetic studies involving the administration of labeled compounds.

Signaling Pathway of Tamoxifen

Tamoxifen exerts its effect by competitively binding to estrogen receptors (ER), thereby blocking the proliferative actions of estrogen on breast cancer cells.[2][6] Its active metabolites, such as 4-hydroxytamoxifen (B85900) and endoxifen, have a much higher affinity for the estrogen receptor than tamoxifen itself.[1] The binding of tamoxifen or its active metabolites to the estrogen receptor leads to a conformational change in the receptor, which then recruits co-repressors instead of co-activators to the estrogen response element (ERE) on the DNA, inhibiting the transcription of estrogen-responsive genes.[7][8]

Experimental Protocol

This protocol is based on established methods for the quantification of tamoxifen and its metabolites in plasma.[9]

Materials and Reagents

-

This compound (Toronto Research Chemicals or equivalent)

-

Tamoxifen-d5 (as internal standard, if quantifying endogenous N-desmethyl tamoxifen simultaneously)

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Human plasma (drug-free)

-

96-well collection plates

-

Centrifuge capable of handling 96-well plates

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting tamoxifen and its metabolites from plasma.[8][9]

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., Tamoxifen-d5 at 10 ng/mL).

-

Vortex mix for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

Experimental Workflow Diagram

LC-MS/MS Method Parameters

The following tables summarize typical LC-MS/MS parameters for the analysis of N-Desmethyl Tamoxifen. These should be optimized for the specific instrumentation used.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)[7] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min. |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | N-Desmethyl Tamoxifen: m/z 358 > 58this compound: m/z 363 > 63 (predicted) |

| Collision Energy | Optimized for specific instrument |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

Data Analysis and Quantification

Calibration Curve and Quality Controls

Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of this compound into drug-free human plasma. A typical calibration curve range for N-desmethyl tamoxifen is 1 to 500 ng/mL.[9]

| Sample Type | Concentration Levels (ng/mL) |

| Calibration Curve | 1, 2.5, 5, 10, 25, 50, 100, 250, 500 |

| QC Low | 3 |

| QC Medium | 75 |

| QC High | 400 |

Method Validation Parameters

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters for N-desmethyl tamoxifen are summarized below.

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |

| Precision (CV%) | Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability should be established. |

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. The described method, including protein precipitation for sample preparation and a robust LC-MS/MS system, offers the sensitivity and selectivity required for therapeutic drug monitoring and pharmacokinetic studies. Adherence to proper method validation ensures reliable and accurate results.

References

- 1. ClinPGx [clinpgx.org]

- 2. breastcancer.org [breastcancer.org]

- 3. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Pathway Analysis and Effectiveness of Tamoxifen in Danish Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. swolverine.com [swolverine.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for N-Desmethyl Tamoxifen-d5 Solution Preparation in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Desmethyl Tamoxifen (B1202), a primary metabolite of Tamoxifen, plays a crucial role in the therapeutic efficacy of this widely used breast cancer drug.[1] Accurate quantification of N-Desmethyl Tamoxifen in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies. Stable isotope-labeled internal standards, such as N-Desmethyl Tamoxifen-d5, are the gold standard for quantitative mass spectrometry (MS) analysis, as they exhibit similar chemical and physical properties to the analyte, correcting for variations in sample preparation and instrument response.[2]

These application notes provide detailed protocols for the preparation of this compound solutions for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Physicochemical Properties and Solubility

This compound is a deuterated analog of N-Desmethyl Tamoxifen.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₂D₅NO | [] |

| Molecular Weight | 362.52 g/mol | [][4] |

| Appearance | White to Off-white Solid | [] |

| Purity | ≥95% by HPLC; 98% atom D | [] |

| Storage | -20°C | [][5] |

| Solubility | Soluble in Methanol (B129727) (Slightly), Chloroform (Slightly), Ethyl Acetate (Slightly) | [][6] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a primary stock solution of this compound.

Materials:

-

This compound solid

-

Methanol (HPLC or MS grade)

-

Analytical balance

-

Volumetric flask (e.g., 1 mL or 5 mL)

-

Pipettes

-

Amber vials for storage

Procedure:

-

Accurately weigh a precise amount of this compound solid using an analytical balance.

-

Transfer the weighed solid into a clean volumetric flask.

-

Add a small amount of methanol to dissolve the solid completely.

-

Once dissolved, add methanol to the flask's calibration mark.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Transfer the stock solution to a labeled amber vial for storage.

-

Store the stock solution at -20°C.[5]

Example Concentration: To prepare a 1 mg/mL stock solution, weigh 1 mg of this compound and dissolve it in 1 mL of methanol.[2][7][8]

Protocol 2: Preparation of Working Standard Solutions

This protocol outlines the dilution of the stock solution to create working standard solutions for spiking into calibration standards and quality control samples.

Materials:

-

This compound stock solution (from Protocol 1)

-

Methanol (HPLC or MS grade)

-

Volumetric flasks or microcentrifuge tubes

-

Pipettes

Procedure:

-

Allow the stock solution to equilibrate to room temperature before use.

-

Perform serial dilutions of the stock solution with methanol to achieve the desired final concentrations.

-

For example, to prepare a 50 ng/mL working solution from a 1 mg/mL stock, you can perform a multi-step dilution.

-

Store the working solutions in labeled amber vials at -20°C. They may be stable for shorter periods at 4°C.

Table 2: Example Dilution Series for Working Standards

| Step | Starting Concentration | Volume of Stock | Diluent (Methanol) Volume | Final Concentration |

| 1 | 1 mg/mL | 10 µL | 990 µL | 10 µg/mL |

| 2 | 10 µg/mL | 10 µL | 990 µL | 100 ng/mL |

| 3 | 100 ng/mL | 500 µL | 500 µL | 50 ng/mL |

Application in Sample Preparation for Mass Spectrometry

This compound internal standard working solution is added to biological samples (e.g., plasma, serum, tissue homogenates) at the beginning of the sample preparation process.

Workflow for Plasma/Serum Sample Preparation

References

- 1. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]

- 2. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C25H27NO | CID 45038900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture) [lgcstandards.com]

- 6. usbio.net [usbio.net]

- 7. scispace.com [scispace.com]

- 8. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application of N-Desmethyl Tamoxifen-d5 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Desmethyl Tamoxifen-d5 as a crucial tool in the pharmacokinetic analysis of tamoxifen (B1202) and its metabolites. The protocols and data presented herein are essential for researchers in drug metabolism, clinical pharmacology, and oncology seeking to conduct accurate and reproducible studies.

Introduction

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1][2][3] As a prodrug, tamoxifen undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, to form several active and inactive metabolites.[4][5] The primary active metabolites, 4-hydroxytamoxifen (B85900) (4-OH-TAM) and N-desmethyl-4-hydroxytamoxifen (endoxifen), exhibit significantly higher binding affinity for the estrogen receptor and greater antiestrogenic potency than the parent drug.[4][5][6] N-desmethyltamoxifen (NDM-TAM) is a major primary metabolite and a key precursor to the highly active endoxifen (B1662132).[1][4]

Given the critical role of its metabolites in therapeutic efficacy, understanding the pharmacokinetic profile of tamoxifen is paramount for optimizing patient outcomes. This compound, a deuterium-labeled analog of N-desmethyltamoxifen, serves as an ideal internal standard (IS) for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] Its use is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantification of tamoxifen and its metabolites in biological matrices.[7]

Metabolic Pathway of Tamoxifen

Tamoxifen is primarily metabolized by CYP3A4/5 to N-desmethyltamoxifen and by CYP2D6 to 4-hydroxytamoxifen. N-desmethyltamoxifen is further metabolized by CYP2D6 to endoxifen, while 4-hydroxytamoxifen is converted to endoxifen by CYP3A4/5.[1][7]

Application in Quantitative Bioanalysis

This compound is predominantly used as an internal standard in LC-MS/MS assays designed to quantify tamoxifen and its key metabolites in various biological matrices, including plasma, serum, and tissue samples.[7][8][10][11] The stable isotope-labeled standard co-elutes with the unlabeled analyte (N-desmethyltamoxifen) and exhibits identical ionization efficiency but a different mass-to-charge ratio (m/z), allowing for precise quantification.

Key Advantages of Using this compound:

-

Correction for Matrix Effects: Compensates for signal suppression or enhancement caused by other components in the biological sample.

-

Improved Precision and Accuracy: Accounts for variations in extraction recovery and instrument response.[7]

-

Reliable Quantification: Ensures that the measured concentration of the analyte is accurate and reproducible.

Experimental Protocols

The following protocols are generalized from published methods for the quantification of tamoxifen and its metabolites using LC-MS/MS with this compound as an internal standard.[7][10][11][12][13] Researchers should optimize these protocols for their specific instrumentation and experimental needs.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.[13]

Materials:

-

Human plasma or serum samples

-

This compound internal standard working solution (in acetonitrile)

-

Acetonitrile (B52724), cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 50-200 µL of plasma or serum into a microcentrifuge tube.[10][13]

-

Add a specified amount of the this compound internal standard working solution.

-

Add 3 volumes of cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to protein precipitation.[10]

Materials:

-

Human plasma or serum samples

-

This compound internal standard working solution

-

Extraction solvent (e.g., n-hexane/isopropanol)[10]

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 200 µL of plasma or serum into a glass tube.[10]

-

Add the this compound internal standard.

-

Add 1 mL of the extraction solvent.[10]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4,000 x g for 10 minutes to separate the layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under nitrogen.

-

Reconstitute the extract in the mobile phase for analysis.

LC-MS/MS Analysis

Instrumentation:

-

UPLC or HPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[10]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min[10]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: The specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Tamoxifen | 372.2 | 72.1 |

| N-Desmethyltamoxifen | 358.2 | 58.1 |

| 4-Hydroxytamoxifen | 388.2 | 72.1 |

| Endoxifen | 374.2 | 58.1 |

| This compound (IS) | 363.2 | 63.1 |